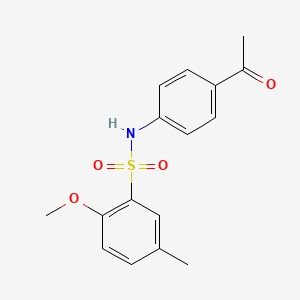![molecular formula C9H12N4O B7628521 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. IDH1 mutations are commonly found in several types of cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. AG-120 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of IDH1-mutant cancers.
Wirkmechanismus
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one selectively targets the mutated IDH1 enzyme, which is responsible for the production of the oncometabolite 2-HG. By inhibiting this enzyme, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one reduces the levels of 2-HG and restores normal cellular differentiation and function. This mechanism of action has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects:
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been shown to selectively target the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This reduction in 2-HG levels has been associated with a restoration of normal cellular differentiation and function, as well as a decrease in tumor growth and proliferation. In clinical trials, 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several advantages for use in lab experiments, including its selectivity for the mutated IDH1 enzyme, its ability to reduce 2-HG levels, and its potential as a targeted therapy for IDH1-mutant cancers. However, there are also limitations to its use, including the need for further research to determine its optimal dosing and combination with other therapies, as well as potential resistance mechanisms that may develop over time.
Zukünftige Richtungen
There are several future directions for research on 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, including the evaluation of its efficacy in combination with other therapies, the development of biomarkers to predict response to treatment, and the investigation of potential resistance mechanisms. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing and scheduling of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one for the treatment of IDH1-mutant cancers.
Synthesemethoden
The synthesis of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves several steps, including the condensation of 2,4-dichloro-5-methylpyrimidine with ethyl acetoacetate, followed by the introduction of an amino group and subsequent cyclization to form the pyrrolopyrimidinone ring. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has been extensively studied for its potential as a targeted therapy for IDH1-mutant cancers. Preclinical studies have shown that 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can selectively inhibit the mutated IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent restoration of normal cellular differentiation and function. Clinical trials are currently underway to evaluate the safety and efficacy of 4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in patients with IDH1-mutant gliomas and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
4-amino-2,5,5-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-4-11-6(10)5-7(12-4)13-8(14)9(5,2)3/h1-3H3,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGUFWOACUAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)NC(=O)C2(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)






![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)